molecular formula C20H30N2O2 B3233322 Tert-butyl 2-(benzylamino)-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 1352925-74-6

Tert-butyl 2-(benzylamino)-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No.: B3233322
CAS No.: 1352925-74-6
M. Wt: 330.5 g/mol
InChI Key: ZDJCRZYKHSXQLV-UHFFFAOYSA-N
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Description

Tert-butyl 2-(benzylamino)-7-azaspiro[3.5]nonane-7-carboxylate is an organic compound with the molecular formula C18H28N2O2. This compound is part of the azaspiro family, characterized by a spiro-connected bicyclic structure containing nitrogen atoms. It is primarily used as an intermediate in organic synthesis due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(benzylamino)-7-azaspiro[3.5]nonane-7-carboxylate typically involves a multi-step process starting from readily available precursors. One common method involves the reaction of 2,7-diazaspiro[3.5]nonane with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the tert-butyl ester derivative, which is then reacted with benzylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(benzylamino)-7-azaspiro[3.5]nonane-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2-(benzylamino)-7-azaspiro[3.5]nonane-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-(benzylamino)-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. The benzylamine moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The spiro structure provides rigidity, which can enhance binding affinity and selectivity for certain biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(benzylamino)-7-azaspiro[3.5]nonane-7-carboxylate is unique due to its combination of a spiro structure and a benzylamine moiety. This combination provides a balance of rigidity and functional group versatility, making it a valuable intermediate in organic synthesis and drug development .

Properties

IUPAC Name

tert-butyl 2-(benzylamino)-7-azaspiro[3.5]nonane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O2/c1-19(2,3)24-18(23)22-11-9-20(10-12-22)13-17(14-20)21-15-16-7-5-4-6-8-16/h4-8,17,21H,9-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJCRZYKHSXQLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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